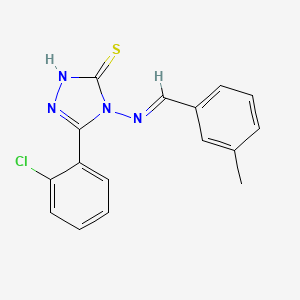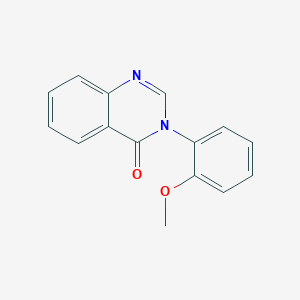![molecular formula C16H12Cl2N4OS B12051555 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478256-99-4](/img/structure/B12051555.png)
4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(E)-(2,4-ジクロロフェニル)メチリデン]アミノ}-5-(2-メトキシフェニル)-4H-1,2,4-トリアゾール-3-チオールは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。
準備方法
4-{[(E)-(2,4-ジクロロフェニル)メチリデン]アミノ}-5-(2-メトキシフェニル)-4H-1,2,4-トリアゾール-3-チオールの合成は、通常、2,4-ジクロロベンズアルデヒドと2-メトキシフェニルヒドラジンの反応によって対応するヒドラゾンを形成することから始まります。この中間体は、酸性条件下でチオカルボヒドラジドと環化して、目的のトリアゾール誘導体を与える。
反応条件は通常、反応物をエタノールまたはメタノールなどの適切な溶媒中で数時間還流することを含みます .化学反応の分析
4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine derivatives.
科学的研究の応用
Medicinal Chemistry: The compound exhibits promising antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound has been explored for its potential use in the development of new materials with unique properties, such as conducting polymers and corrosion inhibitors.
作用機序
The mechanism of action of 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds. Additionally, the compound can interact with DNA and proteins, leading to the disruption of cellular processes and ultimately causing cell death .
類似化合物との比較
4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar triazole derivatives, such as:
4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: This compound has similar structural features but differs in the substitution pattern on the phenyl rings, which can lead to variations in its biological activity and chemical reactivity.
4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting biological activities.
特性
CAS番号 |
478256-99-4 |
|---|---|
分子式 |
C16H12Cl2N4OS |
分子量 |
379.3 g/mol |
IUPAC名 |
4-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Cl2N4OS/c1-23-14-5-3-2-4-12(14)15-20-21-16(24)22(15)19-9-10-6-7-11(17)8-13(10)18/h2-9H,1H3,(H,21,24)/b19-9+ |
InChIキー |
WRAJHRXXGBBYHI-DJKKODMXSA-N |
異性体SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-2-(4-butoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12051485.png)
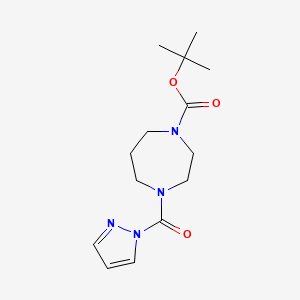
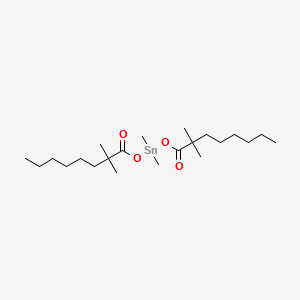
![7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051503.png)
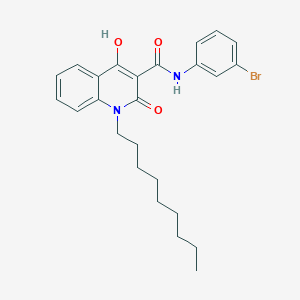
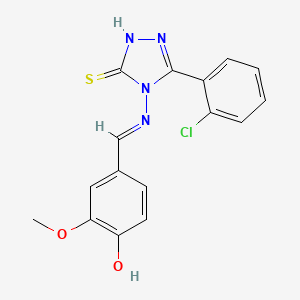
![3-hydroxy-1-oxo-N-(pyridin-4-ylmethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12051509.png)

![Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate](/img/structure/B12051533.png)
![N-(3,4-Difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12051541.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12051547.png)
